N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a pyridine moiety
Properties
Molecular Formula |
C20H22ClF3N4O |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C20H22ClF3N4O/c1-27(18-4-2-3-9-25-18)15-7-10-28(11-8-15)13-19(29)26-17-12-14(20(22,23)24)5-6-16(17)21/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,29) |
InChI Key |
UZSZKTDLWAOJEV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the piperidine and pyridine moieties. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and distillation are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the chloro or trifluoromethyl positions .
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and piperidine ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and piperidines, such as:
- 2-chloro-5-(trifluoromethyl)pyridine
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)acetamide
- N-phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the piperidine ring enhances its stability, lipophilicity, and potential for diverse applications .
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